molecular formula C9H8BrFO2 B13121639 2-(4-Bromo-2-fluoro-3-methoxyphenyl)acetaldehyde

2-(4-Bromo-2-fluoro-3-methoxyphenyl)acetaldehyde

Cat. No.: B13121639
M. Wt: 247.06 g/mol
InChI Key: ZRRRTEMLLSVELP-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluoro-3-methoxyphenyl)acetaldehyde is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of acetaldehyde, featuring a bromo, fluoro, and methoxy substitution on the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluoro-3-methoxyphenyl)acetaldehyde typically involves the bromination, fluorination, and methoxylation of a phenylacetaldehyde precursor. One common method includes:

    Fluorination: The addition of a fluorine atom, often achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluoro-3-methoxyphenyl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions where the bromo group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like NH3 or RSH in the presence of a base.

Major Products

    Oxidation: 2-(4-Bromo-2-fluoro-3-methoxyphenyl)acetic acid.

    Reduction: 2-(4-Bromo-2-fluoro-3-methoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromo-2-fluoro-3-methoxyphenyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluoro-3-methoxyphenyl)acetaldehyde involves its interaction with various molecular targets. The presence of electron-withdrawing groups (bromo and fluoro) and an electron-donating group (methoxy) on the phenyl ring can influence its reactivity and binding affinity to different enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluoro-2-methoxyacetophenone: Similar structure but with a ketone group instead of an aldehyde.

    4-Bromo-2-methoxyphenylboronic acid: Similar structure but with a boronic acid group.

    2-Bromo-2-(4-methoxyphenyl)acetic acid: Similar structure but with a carboxylic acid group.

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

2-(4-bromo-2-fluoro-3-methoxyphenyl)acetaldehyde

InChI

InChI=1S/C9H8BrFO2/c1-13-9-7(10)3-2-6(4-5-12)8(9)11/h2-3,5H,4H2,1H3

InChI Key

ZRRRTEMLLSVELP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)CC=O)Br

Origin of Product

United States

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